molecular formula C4HBrN2S B2709275 3-bromo-1,2-thiazole-4-carbonitrile CAS No. 1268247-73-9

3-bromo-1,2-thiazole-4-carbonitrile

Cat. No.: B2709275
CAS No.: 1268247-73-9
M. Wt: 189.03
InChI Key: FMZAFRSEAKSCQY-UHFFFAOYSA-N
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Description

3-bromo-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains both bromine and nitrile functional groups. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,2-thiazole-4-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride. This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Uses palladium catalysts and boronic acids.

    Stille Coupling: Involves organotin compounds and palladium catalysts.

    Sonogashira Coupling: Utilizes copper and palladium catalysts with terminal alkynes.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can yield various substituted isothiazoles.

Scientific Research Applications

3-bromo-1,2-thiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antiviral and antifungal activities.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action of 3-bromo-1,2-thiazole-4-carbonitrile varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed antiviral or antifungal effects. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 3,5-Dibromoisothiazole-3-carbonitrile
  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)

Comparison: 3-bromo-1,2-thiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3,5-Dibromoisothiazole-3-carbonitrile has two bromine atoms, which can lead to different reactivity and applications .

Properties

IUPAC Name

3-bromo-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2S/c5-4-3(1-6)2-8-7-4/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZAFRSEAKSCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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